3-(4-fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC9664330
Molecular Formula: C19H16FN5
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
![3-(4-fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine -](/images/structure/VC9664330.png)
Molecular Formula | C19H16FN5 |
---|---|
Molecular Weight | 333.4 g/mol |
IUPAC Name | 3-(4-fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Standard InChI | InChI=1S/C19H16FN5/c1-13-9-18(22-11-14-3-2-8-21-10-14)25-19(24-13)17(12-23-25)15-4-6-16(20)7-5-15/h2-10,12,22H,11H2,1H3 |
Standard InChI Key | OOBSUKOSXLVKFO-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(C=NN2C(=C1)NCC3=CN=CC=C3)C4=CC=C(C=C4)F |
Canonical SMILES | CC1=NC2=C(C=NN2C(=C1)NCC3=CN=CC=C3)C4=CC=C(C=C4)F |
Chemical Structure and Physicochemical Properties
Core Scaffold and Substituent Configuration
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic system with a pyrazole ring (positions 1–5) and a pyrimidine ring (positions 6–9) . Key structural features include:
-
Position 3: A 4-fluorophenyl group, which enhances hydrophobic interactions with mycobacterial ATP synthase .
-
Position 5: A methyl substituent, optimizing steric compatibility within the enzyme’s binding pocket .
-
Position 7: An N-(pyridin-3-ylmethyl)amine side chain, critical for hydrogen bonding and π-stacking interactions.
The molecular formula is C₁₉H₁₆FN₅, with a molecular weight of 333.4 g/mol. X-ray crystallography of analogous compounds confirms the tautomeric form with a carbonyl group at position 7, critical for target engagement .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₉H₁₆FN₅ | |
Molecular Weight | 333.4 g/mol | |
logP (Calculated) | 3.2 ± 0.3 | |
Aqueous Solubility | 12 µM (pH 7.4) | |
Topological Polar SA | 68 Ų |
Synthesis and Structural Characterization
Synthetic Route
The synthesis involves a multi-step sequence starting from commercially available β-ketoesters and aminopyrazoles :
-
Cyclocondensation: Reaction of 4-fluorophenyl-substituted aminopyrazole (8a) with ethyl benzoylacetate forms the pyrazolo[1,5-a]pyrimidin-7(4H)-one core (9a) .
-
Chlorination: Treatment with POCl₃ converts the 7-keto group to a chloride (10a) .
-
Amination: Nucleophilic substitution with pyridin-3-ylmethylamine yields the final compound .
Key Reaction:
Structural Validation
Single-crystal X-ray diffraction of related analogs (e.g., 4a) confirmed the dominance of the 7-keto tautomer, with a C═O bond length of 1.23 Å, consistent with sp² hybridization . NMR and mass spectrometry further validate the structure:
-
¹H NMR: δ 7.73 (d, J = 8.4 Hz, 2H, aromatic), 5.92 (s, 1H, pyrimidine-H) .
-
LRMS (ESI): m/z 333 [M + H]⁺.
Biological Activity and Mechanism of Action
Antimycobacterial Efficacy
The compound demonstrates potent activity against M.tb H37Rv:
-
MIC (LORA): 0.4 µg/mL .
In a murine acute TB model, a 3-log reduction in lung CFU was observed at 50 mg/kg/day .
Target Engagement
Mechanistic studies implicate inhibition of mycobacterial ATP synthase, disrupting oxidative phosphorylation . The 4-fluorophenyl group enhances binding to the F₀ subunit, while the pyridylmethylamine side chain stabilizes interactions with the F₁ domain .
Table 2: Biological Activity Profile
Assay | Result | Source |
---|---|---|
M.tb MIC (MABA) | 0.2 µg/mL | |
M.tb MIC (LORA) | 0.4 µg/mL | |
hERG IC₅₀ | >30 µM | |
Mouse Liver Microsomal Stability (t₁/₂) | 45 min |
Structure-Activity Relationship (SAR) Analysis
Position 3 Modifications
Position 5 Substituents
-
Methyl: Balances lipophilicity and steric bulk (logP = 3.2) .
-
Phenyl: Retains activity (MIC = 0.5 µg/mL) but increases logP (4.1) .
Position 7 Side Chain
-
Pyridin-3-ylmethylamine: Superior to 2-pyridyl or 4-pyridyl analogs, likely due to optimized hydrogen bonding.
-
Alkyl Chains: Reduced activity (MIC >2 µg/mL for n-pentyl) .
Applications in Drug Development
Tuberculosis Therapy
The compound’s potency and safety profile position it as a lead candidate for multidrug-resistant TB. Synergy studies with bedaquiline show additive effects, reducing MIC to 0.05 µg/mL .
Future Directions
Optimization Strategies
-
Solubility Enhancement: Prodrug approaches (e.g., phosphate esters).
-
Resistance Mitigation: Co-dosing with efflux pump inhibitors .
Clinical Translation
Phase I trials are warranted to assess safety in humans, with particular focus on CNS penetration and QT interval effects.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume